molecular formula C23H22N6O4S B2561421 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 922468-58-4

4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No.: B2561421
CAS No.: 922468-58-4
M. Wt: 478.53
InChI Key: YYDXIIJUIMFMJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features. Techniques like X-ray crystallography, NMR, and mass spectrometry could be used to determine this .


Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes. This could include its reactivity with other substances, its stability, and any notable reaction mechanisms .


Physical and Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability .

Scientific Research Applications

Synthesis and Bioactivity Studies

Benzenesulfonamides and their derivatives have been extensively studied for their potential in bioactivity, particularly in tumor-specificity and as inhibitors of carbonic anhydrase (CA). A study demonstrated the synthesis of new derivatives starting from substituted benzaldehydes, highlighting their interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).

Photodynamic Therapy Applications

Another area of interest is the use of benzenesulfonamide derivatives in photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanines substituted with benzenesulfonamide derivatives have shown remarkable potential as Type II photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Drug Development

Research into imidazolinone-based benzenesulfonamides has identified these compounds as potent inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE), suggesting potential applications in developing drug candidates for conditions related to these enzymes (Tuğrak et al., 2020).

Anticandidal and Antitumor Activities

The synthesis of azole-containing sulfonamides has been explored for their anticandidal activity, with certain derivatives showing significant efficacy against clinical isolates. This research underscores the therapeutic potential of these compounds against fungal infections (Qandil, Hassan, & Al-Shar’i, 2008).

Molecular Docking and DFT Studies

Sulfonamide derivatives have also been the subject of molecular docking and density functional theory (DFT) studies to evaluate their interaction with enzymes and predict their biochemical behavior. Such studies provide valuable insights into the design of more effective therapeutic agents (Alyar et al., 2019).

Mechanism of Action

If the compound is biologically active, this would involve a discussion of how it interacts with biological systems. This could include its mode of action at the molecular level, its pharmacokinetics (how it’s absorbed, distributed, metabolized, and excreted by the body), and any therapeutic effects .

Safety and Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications, areas where further study is needed, and any unanswered questions about the compound .

Properties

IUPAC Name

4-(2-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-14-15(2)29-19-20(25-22(29)28(14)17-9-11-18(12-10-17)34(24,32)33)26(3)23(31)27(21(19)30)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,24,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDXIIJUIMFMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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